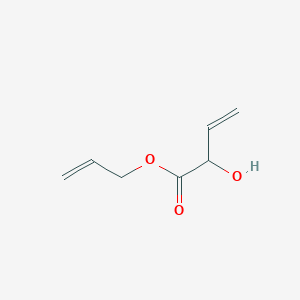

2-Hydroxy-But-3-Enoic Acid Allyl Ester

Description

Significance of α-Hydroxy-β,γ-Unsaturated Esters in Contemporary Organic Chemistry

α-Hydroxy-β,γ-unsaturated esters are valuable intermediates in modern organic chemistry. Their importance stems from the presence of multiple functional groups—a hydroxyl group, an ester, and a carbon-carbon double bond—which can be selectively manipulated to construct complex molecular architectures. These compounds serve as versatile building blocks for the synthesis of a wide array of organic molecules, including natural products and pharmaceutically active compounds.

The strategic placement of the hydroxyl group and the double bond allows for a variety of chemical transformations. For instance, the hydroxyl group can direct the stereochemical outcome of reactions on the nearby double bond, such as epoxidations. Furthermore, this class of esters can participate in various catalytic processes, including asymmetric reactions that lead to the formation of chiral molecules with high enantiomeric purity. The development of synthetic methodologies for preparing chiral 2-hydroxy-4-arylbutanoic acids often proceeds through intermediates like 2-hydroxy- or 2-oxo-4-arylbut-3-enoic acid derivatives, highlighting the role of these unsaturated systems in producing valuable chiral building blocks. researchgate.net The broader category of β,γ-unsaturated α-ketoesters, which are structurally related, are also recognized as versatile synthons in asymmetric catalysis, participating in reactions like 1,4-additions, 1,2-additions, and various annulations. nih.gov

Structural Framework and Key Reactive Sites of 2-Hydroxy-But-3-Enoic Acid Allyl Ester

The molecular structure of this compound is characterized by a four-carbon butenoic acid backbone, with an ester functional group formed with allyl alcohol. The key structural features and reactive sites are:

α-Hydroxy Group (-OH): Located on the second carbon (C2), this hydroxyl group is a primary site for reactions such as oxidation to a ketone or etherification. Its presence significantly influences the acidity of the α-hydrogen and the reactivity of the adjacent carbonyl group.

Ester Group (-COO-Allyl): This functional group is susceptible to hydrolysis (saponification) under acidic or basic conditions, which would yield 2-hydroxy-but-3-enoic acid and allyl alcohol. openstax.org The ester can also be reduced to a primary alcohol. openstax.org

β,γ-Unsaturation (C=C bond): The double bond between the third (C3) and fourth (C4) carbons is a site for electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation. Its position, not in conjugation with the carbonyl group, gives it reactivity characteristic of a typical isolated alkene, though its proximity to the hydroxyl and ester groups can influence reaction pathways.

Allyl Group Moiety: The allyl group of the ester also contains a terminal double bond, providing an additional site for reactions common to alkenes.

These reactive sites can be targeted selectively, making the molecule a versatile tool for synthetic chemists to introduce complexity and build larger molecular frameworks.

Overview of Scholarly Research Trajectories Pertaining to 2-Hydroxy-But-3-Enoic Acid and its Ester Derivatives

Research concerning 2-hydroxy-but-3-enoic acid and its esters, including the allyl ester, is primarily situated within the broader context of synthetic methodology development. While dedicated studies on the allyl ester itself are not abundant, the synthesis of the parent acid and related derivatives is documented.

One common synthetic route to the parent acid, 2-hydroxy-but-3-enoic acid, involves a multi-step process starting from more basic reactants. For example, a crossed aldol (B89426) condensation between ethanal and formaldehyde (B43269) can produce acrolein. quora.comquora.comstackexchange.com Subsequent treatment of acrolein with hydrogen cyanide yields a cyanohydrin, which upon acidic hydrolysis, gives the final 2-hydroxy-but-3-enoic acid. quora.comquora.com

The synthesis of the allyl ester derivative from the parent acid has been explicitly described. The reaction involves treating 2-hydroxy-3-butenoic acid with allyl bromide in the presence of potassium carbonate and tetra-(n-butyl)ammonium iodide in N,N-dimethyl-formamide. This procedure results in the formation of this compound in good yield. chemicalbook.com

Research in this area often focuses on the utility of these molecules as precursors. For example, chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives are recognized as important precursors for synthesizing angiotensin-converting enzyme (ACE) inhibitors. researchgate.net The general class of α,β-unsaturated esters and γ-hydroxy-α,β-unsaturated esters are also subjects of synthetic and mechanistic studies, for instance, in highly stereoselective epoxidation reactions. researchgate.net

Historical Context and Foundational Discoveries in Related α-Hydroxy Acid and Ester Chemistry

The study of α-hydroxy acids (AHAs) has a rich history, dating back to their discovery in natural sources. researchgate.net Compounds like glycolic acid (from sugarcane), lactic acid (from milk), and citric and malic acids (from fruits) are well-known examples. researchgate.netresearchgate.netnih.gov The term "alpha-hydroxy acid" itself appeared in the scientific literature in the late 19th century. oed.com Initially, their chemistry was explored for its fundamental scientific interest. However, their utility expanded significantly in the 20th century, particularly in dermatology, where they were first used topically in 1974 for skin treatments. researchgate.netresearchgate.net

The chemistry of esters also has deep historical roots. The process of esterification, the reaction between a carboxylic acid and an alcohol to form an ester, was extensively studied by the German chemist Emil Fischer, whose work laid the foundation for understanding their formation. youtube.combritannica.comwikipedia.org Esters were quickly recognized for their characteristic pleasant smells, contributing to the fragrances of fruits and flowers. openstax.orgbritannica.com This led to their widespread use in the food and perfume industries. youtube.com

The convergence of these two areas of chemistry—α-hydroxy acids and esters—led to the synthesis and study of compounds like this compound. Foundational reactions such as the Fischer esterification, hydrolysis, and saponification are central to the synthesis and transformation of these molecules. openstax.orgbritannica.com The development of more complex synthetic methods, like the Reformatsky reaction for preparing β-hydroxy esters, further expanded the toolkit available to chemists working with hydroxy esters. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

prop-2-enyl 2-hydroxybut-3-enoate |

InChI |

InChI=1S/C7H10O3/c1-3-5-10-7(9)6(8)4-2/h3-4,6,8H,1-2,5H2 |

InChI Key |

HOAPRVOMYGIBCZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(C=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches

Chemoselective Synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester and Analogues

Chemoselective synthesis of this target compound and its related structures can be achieved through several distinct pathways, starting from various precursors.

Direct esterification represents a fundamental approach for the synthesis of this compound. This typically involves the reaction of 2-hydroxy-but-3-enoic acid with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. The reaction is driven to completion by removing the water formed as a byproduct.

Alternatively, transesterification provides another route. masterorganicchemistry.comorganic-chemistry.org This method involves converting a different ester of 2-hydroxy-but-3-enoic acid (e.g., the methyl or ethyl ester) into the desired allyl ester. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed process, an alkoxide corresponding to the desired alcohol (e.g., sodium allyloxide) is used, proceeding through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification can also be employed, often using an excess of allyl alcohol to shift the equilibrium toward the formation of the allyl ester product. masterorganicchemistry.com

A versatile multistep strategy to construct the carbon skeleton of 2-hydroxy-but-3-enoic acid involves starting with simple aldehydes. One established pathway begins with a crossed aldol (B89426) condensation between formaldehyde (B43269) and ethanal (acetaldehyde). quora.comquora.comstackexchange.com This reaction, typically conducted in the presence of a base, forms acrolein (prop-2-enal). quora.comquora.com

The subsequent key steps are:

Cyanohydrin Formation : Acrolein is treated with hydrogen cyanide (HCN), often generated in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and a weak acid. quora.comstackexchange.comlibretexts.org The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde group to form a cyanohydrin, 2-hydroxybut-3-enenitrile. quora.comlibretexts.orglibretexts.org This reaction selectively occurs at the aldehyde carbonyl, leaving the alkene untouched. stackexchange.com

Hydrolysis : The nitrile group of the cyanohydrin is then hydrolyzed under acidic aqueous conditions. quora.comwikipedia.org This converts the cyano group (-CN) into a carboxylic acid group (-COOH), yielding the target 2-hydroxy-but-3-enoic acid. quora.comstackexchange.comwikipedia.org

Esterification : The final step is the esterification of the resulting acid with allyl alcohol, as described in the previous section, to yield this compound.

This sequence provides a logical and effective method for building the target molecule from simple, readily available C1 and C2 carbonyl precursors. quora.comdoubtnut.com

An elegant approach to α-hydroxy-β,γ-unsaturated esters involves the strategic rearrangement of α,β-epoxy esters, also known as glycidic esters. iars.info Glycidic esters can be synthesized via the Darzens condensation, where a ketone or aldehyde reacts with an α-haloester in the presence of a base. wikipedia.orgmychemblog.com

The isomerization of these glycidic esters to form the desired α-hydroxy-β,γ-unsaturated esters can be efficiently catalyzed. iars.info Research has shown that perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) is an inexpensive and effective catalyst for this transformation. iars.info The reaction proceeds by selectively abstracting a proton from the γ-position of the glycidic ester, leading to the opening of the epoxide ring and the formation of a β,γ-double bond. iars.info This method has been successfully applied to a variety of glycidic esters derived from different carbonyl compounds, providing moderate to good yields of the isomerized products. iars.info

| Entry | Glycidic Ester Precursor | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 3-methyl-3-phenyloxirane-2-carboxylate | 45 | 60 |

| 2 | Ethyl 3,3-dimethyloxirane-2-carboxylate | 30 | 70 |

| 3 | Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | 30 | 80 |

| 4 | Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate | 45 | 75 |

| 5 | Ethyl 3-phenyloxirane-2-carboxylate | 60 | 55 |

Carbonylation reactions offer a direct method for synthesizing the but-3-enoic acid framework from allylic alcohols. This process involves the reaction of an allylic alcohol, such as allyl alcohol itself, with carbon monoxide in the presence of a transition metal catalyst. google.com Nickel catalysts have been shown to be effective for this transformation, producing but-3-enoic acid (vinylacetic acid). google.com

The process can be optimized to proceed under relatively mild conditions (e.g., temperatures of 60–120°C and atmospheric pressure of carbon monoxide) by using a two-phase reaction medium with a phase transfer agent. google.com The resulting but-3-enoic acid can then be readily esterified with allyl alcohol to produce the target ester. This approach is valuable as it constructs the C4 carboxylic acid backbone in a single, atom-economical step.

Asymmetric Synthesis of Enantiomerically Enriched this compound Analogues

Creating specific enantiomers of α-hydroxy-β,γ-unsaturated esters is crucial for applications in pharmaceuticals and natural product synthesis. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in these syntheses.

The key steps of this synthetic sequence are:

Asymmetric α-Selenenylation : The process begins with the highly enantioselective organocatalytic α-selenenylation of an aldehyde. nih.govacs.org This step establishes the crucial chiral center at the α-position early in the synthesis.

Wittig Reaction : The resulting enantioenriched α-selenyl aldehyde is immediately subjected to a Wittig reaction with an appropriate phosphorane. nih.govacs.org This step introduces the carbon backbone extension and sets the (E)-geometry of the α,β-double bond in the intermediate product, a γ-selenyl-(E)-α,β-unsaturated ester. nih.gov

Oxidative Rearrangement : The final step involves the oxidation of the allylic selenide (B1212193) to a selenoxide, typically using hydrogen peroxide. nih.govacs.org The selenoxide intermediate then undergoes a spontaneous iars.infonih.gov-sigmatropic rearrangement, which transfers the stereochemical information from the α-carbon to generate the final enantioenriched α-hydroxy-(E)-β,γ-unsaturated ester. nih.gov

This methodology has been successfully applied to a variety of aldehydes and ester functional groups, proving its generality and utility. nih.gov

| Aldehyde Precursor | Ester Group | Overall Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3-Phenylpropanal | -OMe | 65 | 96 |

| 2-Cyclohexylethanal | -OMe | 58 | 96 |

| 3-Phenylpropanal | -OBn | 58 | 97 |

| 2-Cyclohexylethanal | -OBn | 46 | 97 |

| Hexadecanal | -OBn | 43 | 94 |

Metal-Catalyzed Stereoselective Transformations (e.g., via α-Selenylation, Wittig Reaction, Sigmatropic Rearrangement)

The stereoselective synthesis of α-hydroxy-β,γ-unsaturated esters, including this compound, can be efficiently achieved through a multi-step, organocatalytic sequence that demonstrates high enantiocontrol. researchgate.netresearchgate.net This methodology hinges on a key researchgate.netacs.org-sigmatropic rearrangement of an allylic selenoxide, which is generated in situ. researchgate.netresearchgate.net The transformation is a thermal isomerization that proceeds through a five-membered cyclic transition state. organic-chemistry.org

Asymmetric α-Selenylation: The process begins with the asymmetric organocatalytic α-selenylation of an aldehyde. This step establishes the crucial stereocenter early in the sequence. researchgate.net

Wittig Reaction: The resulting enantioenriched α-selenyl aldehyde is then subjected to a Wittig reaction. This reaction introduces the carbon backbone necessary for the subsequent rearrangement. researchgate.net

Oxidation and researchgate.netacs.org-Sigmatropic Rearrangement: The allylic selenide produced from the Wittig reaction undergoes oxidation to an allylic selenoxide, which then spontaneously rearranges via a researchgate.netacs.org-sigmatropic shift to yield the final α-hydroxy-(E)-β,γ-unsaturated ester. researchgate.netresearchgate.net

Another powerful metal-catalyzed approach involves the asymmetric researchgate.netacs.org-Wittig rearrangement of allyloxy malonates, catalyzed by Ca(II) complexes. This method can be integrated into chemoenzymatic one-pot processes to synthesize α-hydroxy half-esters containing consecutive quaternary and tertiary stereocenters with high yields and good enantioselectivities. nih.gov The researchgate.netacs.org-Wittig rearrangement is a versatile tool in asymmetric synthesis due to its ability to achieve regioselective carbon-carbon bond formation, generate specific olefin geometries, and facilitate the transfer of chirality. organic-chemistry.org

| Methodology | Key Reactions | Catalyst/Reagent | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalytic Three-Step Synthesis | α-Selenylation, Wittig Reaction, researchgate.netacs.org-Sigmatropic Rearrangement | Organocatalyst, Wittig Reagent, Oxidant | 43-65% | 94-97% | researchgate.netresearchgate.net |

| Asymmetric researchgate.netacs.org-Wittig Rearrangement | researchgate.netacs.org-Wittig Rearrangement, Enzymatic Desymmetrization | Ca(NTf₂)₂, (R,S)-inda-PyBox | High | Good | nih.gov |

Auxiliary-Controlled Asymmetric Syntheses

Auxiliary-controlled methods represent a robust strategy for asymmetric synthesis, wherein a chiral auxiliary is temporarily attached to an achiral substrate. du.ac.inwikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction and is then removed, yielding an enantiomerically enriched product. du.ac.inwikipedia.org This approach has been successfully applied to the synthesis of optically pure α-hydroxy acid derivatives. acs.org

A prominent example involves the use of Evans' oxazolidinone auxiliaries. wikipedia.orgresearchgate.net In this method, an N-acylated oxazolidinone is enolized, and the resulting chiral enolate reacts with an electrophile, such as an alkyl halide. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary by hydrolysis furnishes the chiral α-hydroxy acid. wikipedia.org

The general scheme for this process is as follows:

Attachment: An achiral substrate is covalently bonded to a chiral auxiliary. du.ac.in

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation) to create a new stereocenter. The auxiliary's chiral environment favors the formation of one diastereomer over the other. du.ac.inacs.org

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary. du.ac.in

Other auxiliaries, such as those derived from pseudoephedrine, have also been employed effectively. wikipedia.org For instance, alkylation of the lithium enolate of a pseudoephedrine glycinamide (B1583983) provides α-amino acids with high diastereoselectivity. This methodology can be adapted for the synthesis of α-hydroxy acids. The choice of auxiliary is critical and is often dictated by the specific transformation and the desired stereochemical outcome.

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Oxazolidinones (Evans' Auxiliaries) | Asymmetric alkylations, aldol reactions | Forms conformationally rigid metal chelates, effectively shielding one face of the enolate. | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) enolates | Forms a stable lithium chelate, providing a well-defined conformation for stereoselective reactions. | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, conjugate additions, alkylations | Provides high stereochemical control due to the rigid bicyclic structure. | wikipedia.org |

Biocatalytic and Chemoenzymatic Deracemization and Enantioselective Preparation

Enzymatic Resolution and Deracemization of Racemic α-Hydroxy Esters (e.g., using Candida parapsilosis)

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymatic deracemization is a particularly advantageous strategy for resolving racemic α-hydroxy esters, as it can theoretically convert 100% of the starting material into a single desired enantiomer, overcoming the 50% yield limitation inherent in conventional kinetic resolutions. researchgate.netresearchgate.net

Whole cells of the yeast Candida parapsilosis (ATCC 7330) have been effectively utilized for the deracemization of various α-hydroxy esters. researchgate.net This biotransformation typically yields the (S)-enantiomer with exceptional enantiomeric excess (>99% ee) and in high chemical yields (85–90%). researchgate.net The process involves a stereoselective oxidation of one enantiomer to the corresponding α-keto ester, followed by a non-selective or stereoconvergent reduction of the keto intermediate back to the racemic α-hydroxy ester. researchgate.net This in-situ recycling of the unwanted enantiomer allows for a dynamic kinetic resolution process, ultimately funneling the racemic mixture into a single chiral product. researchgate.net

Lipases, such as those from Candida rugosa, are also widely used for the kinetic resolution of racemic esters and acids through enantioselective hydrolysis or esterification reactions. srce.hrresearchgate.net

| Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Racemic ethyl 2-hydroxy-4-phenylbutanoate | (S)-ethyl 2-hydroxy-4-phenylbutanoate | 85-90% | >99% | researchgate.net |

| Racemic ethyl mandelate | (S)-ethyl mandelate | High | >99% | researchgate.net |

| Racemic methyl 2-hydroxy-4-phenylbutanoate | (S)-methyl 2-hydroxy-4-phenylbutanoate | High | >99% | researchgate.net |

| Aryl and substituted aryl β-hydroxy esters | Corresponding (S)-enantiomer | up to 68% | >99% | researchgate.net |

Biocatalytic Reduction of Corresponding 2-Oxo Acid/Ester Precursors

The asymmetric reduction of prochiral 2-oxo acids or esters is a highly efficient route to optically active α-hydroxy esters, offering a theoretical yield of 100%. abap.co.in This approach avoids the limitations of kinetic resolution and is a cornerstone of biocatalytic synthesis.

A variety of microorganisms and isolated enzymes are capable of catalyzing these transformations with high stereoselectivity. For instance, whole cells of Candida parapsilosis ATCC 7330 can reduce various alkyl 2-oxopropanoates to the corresponding (S)-alkyl 2-hydroxypropanoates with good enantiomeric excess (up to >91%) and in moderate to good yields (up to 68%). abap.co.in

Ketoreductases are a class of enzymes that are particularly well-suited for this purpose. Ketopantoate reductase from E. coli (KPREcoli) and reductases from other organisms like Pseudomonas syringae have been employed in the stereoselective reduction of 4-hydroxy-2-oxoacid derivatives, which are precursors to valuable 2-hydroxy-4-butyrolactones. nih.gov Similarly, ene-reductases from the Old Yellow Enzyme (OYE) family have demonstrated excellent stereoselectivity and high conversion levels in the asymmetric bioreduction of a broad range of α,β-unsaturated γ-keto esters. researchgate.netrsc.org

| Substrate | Biocatalyst | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Alkyl 2-oxopropanoates | Candida parapsilosis ATCC 7330 | (S) | ≤68% | ≤91% | abap.co.in |

| 4-Hydroxy-2-oxoacid derivatives | Ketoreductases (e.g., KPREcoli) | Stereospecific | >95% conversion | >99% | nih.gov |

| α,β-Unsaturated γ-keto esters | Ene-reductases (OYE family) | Stereospecific | High | Excellent | researchgate.netrsc.org |

Tandem Biocatalytic Processes for Stereodivergent Synthesis

Tandem, or cascade, biocatalytic processes combine multiple enzymatic steps in a single pot, offering significant advantages in terms of process efficiency, reduced waste, and simplified operations. Stereodivergent synthesis, which allows for the selective production of any possible stereoisomer of a product from a common starting material, is a particularly powerful application of this concept. acs.orgresearchgate.net

A stereodivergent route to chiral 2-hydroxy acids and their derivatives can be designed by coupling stereoselective enzymes in a tandem sequence. acs.orgnih.gov A representative strategy involves:

C-C Bond Formation: An initial aldol addition reaction between a 2-oxoacid and an aldehyde is catalyzed by a stereoselective aldolase. By selecting from a panel of aldolases with complementary stereoselectivities (e.g., those producing syn or anti products), the configuration of the initial adduct can be controlled. acs.orgnih.gov

Stereoselective Reduction: The resulting 4-hydroxy-2-oxoacid intermediate is then reduced using a stereocomplementary ketoreductase. These enzymes can selectively produce either the (R)- or (S)-configuration at the C2 position. nih.gov

By pairing different aldolases with different ketoreductases, all four possible stereoisomers of the final 2-hydroxy acid product can potentially be synthesized. acs.orgnih.gov This modular approach has been used to generate a library of 3- and 4-substituted 2-hydroxy-4-butyrolactones with high diastereomeric ratios and enantiomeric excesses (>99%). nih.gov Another example of a tandem process is the dual-enzyme cascade for the asymmetric hydroxyazidation of alkenes, which combines a monooxygenase and a halohydrin dehalogenase to afford enantiopure 1,2-azidoalcohols. nih.gov

Renewable Feedstock-Derived Synthesis of Related α-Hydroxybutenoates (e.g., from Biomass-Derived Mono- and Disaccharides)

The increasing demand for sustainable chemical manufacturing has spurred research into the use of renewable feedstocks, such as biomass, as alternatives to petroleum-based starting materials. researchgate.net Biomass, including mono- and disaccharides derived from cellulose, represents a rich source of functionalized C2, C3, and C4 building blocks for chemical synthesis. researchgate.net

While direct synthesis of this compound from biomass is not widely documented, related and structurally important α-hydroxy esters and lactones have been successfully produced from renewable sources. A notable example is the synthesis of α-hydroxy-γ-butyrolactone from biomass-derived triose sugars (e.g., dihydroxyacetone or glyceraldehyde) and formaldehyde. nih.gov This conversion can be achieved using a tin catalyst, demonstrating a viable pathway from simple, renewable C3 and C1 units to a valuable chiral intermediate. nih.gov

Furthermore, metabolic engineering of microorganisms offers a promising route for producing complex chemicals from low-cost renewable feedstocks. For example, the yeast Yarrowia lipolytica has been engineered to produce the terpene α-bisabolene at high titers (15.5 g/L) from waste cooking oil, showcasing the potential of microbial cell factories to convert renewable carbon sources into valuable products. rsc.org Such platforms could conceivably be engineered for the de novo biosynthesis of α-hydroxybutenoates and their esters, representing a truly sustainable manufacturing paradigm. The overarching trend in modern organic synthesis is a gradual shift back towards bio-based resources, mirroring the early days of natural product synthesis before the rise of the petrochemical industry. researchgate.net

Advanced Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Secondary Hydroxyl Group

The secondary hydroxyl group in 2-Hydroxy-But-3-Enoic Acid Allyl Ester is a key site for functionalization, enabling a range of transformations that can introduce new functionalities and expand its synthetic utility.

The secondary alcohol can readily undergo acylation to form the corresponding esters. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The choice of acylating agent and reaction conditions allows for the introduction of a wide array of ester functionalities, thereby modifying the molecule's physical and chemical properties.

Similarly, etherification of the secondary hydroxyl group can be achieved through various methods. For instance, the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to introduce alkyl groups. Other methods, such as iridium-catalyzed allylation, can be used to introduce allyl ethers. orgsyn.orgorganic-chemistry.org These functional group interconversions are fundamental in synthetic strategies requiring the protection of the hydroxyl group or the introduction of specific ether-linked moieties.

Table 1: Examples of Functional Group Interconversions of Secondary Alcohols

| Transformation | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, pyridine | Ester |

| Acylation | Carboxylic anhydride, DMAP | Ester |

| Etherification | NaH, Alkyl halide (Williamson) | Ether |

| Allylation | Allyl acetate, Iridium catalyst | Allyl Ether |

Hemiacetal and Allyl Vinyl Ether Formation and Subsequent Transformations

In the presence of an aldehyde or ketone, the secondary hydroxyl group can participate in the formation of a hemiacetal. This reaction is typically acid or base-catalyzed and is a reversible process. The formation of a hemiacetal can be an important step in various synthetic pathways, for instance, in the asymmetric oxy-Michael addition to γ-hydroxy-α,β-unsaturated carbonyls using formaldehyde (B43269). nih.gov

The formation of an allyl vinyl ether from this compound can be envisioned through a variety of methods, including mercury(II)-catalyzed transetherification with a vinyl ether or via an iridium-catalyzed process. orgsyn.orgredalyc.org Once formed, these allyl vinyl ethers are primed for ox.ac.ukox.ac.uk-sigmatropic rearrangements, most notably the Claisen rearrangement. collegedunia.comlibretexts.orgorganic-chemistry.orgfiveable.me This powerful carbon-carbon bond-forming reaction proceeds through a concerted, pericyclic mechanism, typically involving a six-membered chair-like transition state, to yield a γ,δ-unsaturated carbonyl compound. collegedunia.comorganic-chemistry.org The stereochemistry of the starting allyl vinyl ether can influence the stereochemical outcome of the rearranged product. Variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, can also be employed by first converting the hydroxyl group into a silyl (B83357) enol ether. libretexts.org

Transformations at the Carbon-Carbon Double Bond

The electron-deficient carbon-carbon double bond in this compound, conjugated to the ester carbonyl, is susceptible to a range of transformations, including metathesis and various addition reactions.

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, can be applied to this compound. mdpi.com Using Grubbs-type ruthenium catalysts, which are known for their high reactivity and functional group tolerance, both homo- and cross-metathesis reactions can be performed. harvard.edu

Homo-metathesis would involve the self-metathesis of the terminal double bond of the allyl group, leading to the formation of a symmetrical diene and ethylene (B1197577) gas.

Cross-metathesis , on the other hand, allows for the coupling of the allyl group with other olefins, providing a modular approach to more complex structures. rsc.orglibretexts.org The success and selectivity of cross-metathesis depend on the relative reactivity of the olefin partners. libretexts.org For instance, cross-metathesis with electron-deficient olefins like acrylates is feasible with second-generation Grubbs catalysts. acs.org The reaction can also be performed with a variety of functionalized olefins, including those bearing halides or other ether groups. researchgate.netfrontiersin.org

Table 2: Overview of Olefin Metathesis Reactions

| Metathesis Type | Description | Catalyst Example | Potential Product |

| Homo-metathesis | Dimerization of the allyl group | Grubbs II | Symmetrical diene |

| Cross-metathesis | Reaction with another olefin | Hoveyda-Grubbs II | Functionalized olefin |

Addition Reactions (e.g., Radical Additions, 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond can participate in radical addition reactions. For instance, the addition of radicals generated from various precursors can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the double bond. Allylic alcohols and their derivatives have been shown to be effective radical allylating agents. acs.orgnih.gov

Furthermore, the double bond acts as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This type of reaction, involving a 1,3-dipole such as a nitrile oxide or an azide, leads to the formation of five-membered heterocyclic rings. nih.govmdpi.com The regioselectivity and stereoselectivity of these cycloadditions can often be controlled. In the case of chiral allylic alcohols, the hydroxyl group can direct the incoming dipole, leading to diastereoselective transformations, especially in the presence of a chelating metal. wikipedia.orgnih.gov

The α,β-unsaturated ester moiety in this compound makes it a Michael acceptor, susceptible to conjugate addition of nucleophiles. Asymmetric conjugate additions can be achieved using chiral catalysts or chiral auxiliaries, allowing for the stereoselective formation of a new stereocenter at the β-position. beilstein-journals.org A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organozinc reagents) in the presence of chiral ligands, can be employed for this purpose. libretexts.org The presence of the γ-hydroxyl group can also influence the stereochemical outcome of the addition, potentially through chelation control with a suitable Lewis acid catalyst. The resulting products are highly functionalized chiral molecules with significant synthetic potential. nih.gov

Rearrangement Pathways

The structure of this compound is well-suited for Claisen-type rearrangements, which are powerful carbon-carbon bond-forming reactions. wikipedia.org The Claisen rearrangement is a concerted, pericyclic reaction involving a wikipedia.orgwikipedia.org-sigmatropic shift that proceeds through a highly ordered, six-membered chair-like transition state. bioinfopublication.orgorganic-chemistry.org

Ireland-Claisen Rearrangement: This variation is particularly applicable as it begins with an allyl ester. wikipedia.orglibretexts.org The reaction is initiated by treating the ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then trapped with a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl) to generate a silyl ketene (B1206846) acetal (B89532) intermediate. chem-station.comjk-sci.com This intermediate undergoes a spontaneous wikipedia.orgwikipedia.org-sigmatropic rearrangement under milder conditions than the traditional Claisen rearrangement. nrochemistry.com Subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid. chem-station.comjk-sci.com For this compound, the rearrangement would proceed through the silyl ketene acetal of the α-hydroxy group, leading to the formation of 2-allyl-2-(trimethylsilyloxy)pent-4-enoic acid, which upon acidic workup would yield 2-allyl-2-hydroxypent-4-enoic acid. The stereochemical outcome of the reaction can often be controlled by the geometry (E or Z) of the silyl ketene acetal intermediate. wikipedia.org

Johnson-Claisen Rearrangement: The Johnson-Claisen rearrangement typically involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst at high temperatures. libretexts.orgjk-sci.com The reaction proceeds via the in situ formation of a ketene acetal, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic shift to produce a γ,δ-unsaturated ester. bioinfopublication.org While the title compound is an ester, it also contains an allylic alcohol moiety within its structure (the 2-hydroxy-but-3-enoyl part). This functionality could theoretically react with an orthoester. This would result in a more complex molecule where a new ester group is formed with a two-carbon extension, yielding a derivative of a dicarboxylic acid.

The table below outlines the key features of these rearrangements as applied to the title compound.

| Rearrangement Type | Key Reagents | Key Intermediate | Product Type |

| Ireland-Claisen | 1. LDA, TMSCl 2. Heat 3. H₃O⁺ | Silyl Ketene Acetal | γ,δ-Unsaturated Carboxylic Acid |

| Johnson-Claisen | Trialkyl Orthoacetate, Acid (cat.), Heat | Ketene Acetal | γ,δ-Unsaturated Ester |

The allylic alcohol substructure within this compound enables it to undergo 1,3-transposition rearrangements. In this process, the hydroxyl group and the adjacent double bond effectively switch positions, converting one allylic alcohol isomer into another. iastate.edu This isomerization can be catalyzed by various transition metal complexes, including those of rhenium and palladium, and can also occur under acidic conditions. iastate.eduorganic-chemistry.org For the title compound, a 1,3-transposition would transform the 2-hydroxy-but-3-enoyl moiety into a 4-hydroxy-but-2-enoyl structure, yielding allyl 4-hydroxy-but-2-enoate. The equilibrium position of this reaction is dictated by the relative thermodynamic stability of the isomers; generally, conjugation and the substitution pattern (tertiary > secondary > primary alcohol) are deciding factors. iastate.edu

Palladium catalysts are particularly effective in promoting rearrangements of allylic systems. The mechanism often involves the formation of a π-allyl palladium intermediate. organic-chemistry.org In the context of allylic esters, palladium-catalyzed reactions can lead to various outcomes, including allylic alkylations. researchgate.net For a rearrangement, the catalyst could facilitate the departure of the ester group to form a π-allyl complex, which could then be re-attacked by the carboxylate at a different position, although this is less common than intermolecular reactions. More directly, palladium catalysts can facilitate the isomerization of the double bond in conjunction with the alcohol transposition, driving the reaction toward the thermodynamically more stable product.

A significant photochemical transformation available to α,β-unsaturated esters like this compound is a contra-thermodynamic positional isomerization to the corresponding β,γ-alkenyl ester. nih.gov This process is initiated by the absorption of UV light, which can promote E/Z isomerization of the double bond. From the Z-isomer, a chem-station.comnrochemistry.com-hydride shift can occur from the γ-carbon to the carbonyl oxygen. nih.gov This sigmatropic rearrangement is a productive, non-radiative decay pathway that generates a transient photoenol intermediate, specifically a ketene hemiacetal in this case due to the α-hydroxy group. nih.govacs.org

This highly reactive ketene hemiacetal intermediate can then tautomerize back to a carbonyl compound. Through a formal 1,3-proton transfer, often mediated by a proton shuttle, the thermodynamically less stable β,γ-alkenyl ester is formed. nih.govacs.org This photochemical reaction provides a synthetic route to access α-branched β,γ-unsaturated esters, which are valuable synthetic intermediates but are often difficult to prepare via traditional thermodynamic methods. nih.gov For the title compound, this pathway would result in the formation of allyl 2-hydroxy-but-2-enoate.

| Process | Driving Force | Key Intermediate | Product |

| Photoenolization-Isomerization | UV Light | Ketene Hemiacetal (Photoenol) | Allyl 2-hydroxy-but-2-enoate |

Cascade and Domino Reactions Incorporating this compound Scaffolds

Cascade and domino reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials, and the this compound scaffold is well-suited for such transformations. Its multiple reactive sites can be sequentially engaged in a controlled manner to afford intricate molecular architectures.

While direct literature examples detailing multicomponent coupling strategies specifically with this compound are not prevalent, the reactivity of analogous structures, such as Morita–Baylis–Hillman (MBH) adducts and methyl vinyl glycolate (B3277807), provides a strong basis for predicting its behavior in such reactions. rsc.orgresearchgate.netrsc.org These reactions are prized for their atom economy and ability to construct complex molecules in a single step.

The Wittig reaction, a cornerstone of alkene synthesis, can be envisioned in a multicomponent cascade involving the this compound scaffold. masterorganicchemistry.com For instance, a tandem process could be initiated where the hydroxyl group of the ester is first oxidized to the corresponding ketone. This intermediate could then undergo an in-situ Wittig reaction with a phosphorus ylide. Such a sequence would allow for the introduction of a new carbon-carbon double bond, expanding the molecular framework. The general applicability of the Wittig reaction to aldehydes and ketones makes this a plausible, though not yet explicitly documented, transformation for derivatives of this compound. masterorganicchemistry.comarkat-usa.org

Similarly, Aldol-type additions represent a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.orglibretexts.org The aldehyde or ketone derived from the oxidation of this compound could serve as an electrophile in a crossed Aldol (B89426) reaction. libretexts.org By carefully selecting the reaction partner and conditions, it would be possible to control the formation of a new β-hydroxy carbonyl structure, which could then potentially undergo further transformations. A domino hydroformylation/Aldol condensation sequence, which has been demonstrated for various olefins, could also be adapted. nih.gov This would involve the hydroformylation of the allyl group, followed by an intramolecular or intermolecular Aldol reaction.

The table below outlines a hypothetical multicomponent reaction sequence based on established chemical principles.

| Reaction Step | Reactant/Intermediate | Reagent | Product Functionality |

| 1. Oxidation | This compound | Mild Oxidizing Agent (e.g., PCC) | α-Keto-β,γ-Unsaturated Ester |

| 2. Wittig Olefination | α-Keto-β,γ-Unsaturated Ester | Phosphorus Ylide (Ph3P=CHR) | Allylic Dienyl Ester |

| 3. Aldol Addition | α-Keto-β,γ-Unsaturated Ester | Enolate Nucleophile | β-Hydroxy-α-Keto Ester |

This table presents a conceptual pathway for the functionalization of the this compound scaffold using multicomponent strategies.

The inherent functionality within the this compound scaffold makes it an attractive precursor for the synthesis of heterocyclic compounds through intramolecular cyclization cascades. arkat-usa.org The presence of the hydroxyl group, the ester, and the terminal alkene provides multiple points for ring-forming reactions.

Drawing parallels from the chemistry of Morita-Baylis-Hillman adducts, which share the core α-hydroxy-β,γ-unsaturated ester motif, a variety of cyclization strategies can be envisaged. rsc.orgwikipedia.orgacs.org For example, activation of the hydroxyl group followed by nucleophilic attack by a tethered amine or other nucleophile could lead to the formation of five- or six-membered rings.

A plausible domino reaction could involve an initial Michael addition to the α,β-unsaturated system (if isomerized from the β,γ-position), followed by an intramolecular cyclization. The allyl ester itself can participate in cyclization reactions. For instance, a transition metal-catalyzed process could facilitate an intramolecular allylic alkylation, where a nucleophile attached to the main chain attacks the allyl group, leading to the formation of a heterocyclic ring.

Research on related vinyl glycolate derivatives has shown their utility in cascade reactions to form complex structures. researchgate.netrsc.orgproquest.com For instance, under certain conditions, these molecules can undergo rearrangements and cyclizations. An intramolecular Heck reaction could also be a viable strategy, where the allyl group participates in a palladium-catalyzed cyclization onto another part of the molecule.

The following table summarizes potential intramolecular cyclization strategies for the synthesis of heterocycles from derivatives of this compound.

| Cyclization Strategy | Key Transformation | Resulting Heterocycle (Example) |

| Intramolecular Michael Addition/Cyclization | Conjugate addition of a tethered nucleophile followed by ring closure | Substituted Lactone or Lactam |

| Transition Metal-Catalyzed Allylic Alkylation | Intramolecular attack of a nucleophile on the allyl group | Nitrogen or Oxygen-containing heterocycle |

| Ring-Closing Metathesis (RCM) | Alkene metathesis with another tethered double bond | Macrocyclic Lactone |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of the allyl group | Fused or spirocyclic systems |

This table illustrates hypothetical pathways to heterocyclic structures, leveraging the functionalities of the this compound scaffold.

Mechanistic Investigations and Theoretical Chemical Studies

Elucidation of Reaction Mechanisms Through Experimental Design

Experimental investigations provide foundational evidence for proposed reaction pathways. For a molecule with the structural features of 2-Hydroxy-But-3-Enoic Acid Allyl Ester, key experimental techniques would focus on kinetics, the identification of transient species, and the influence of reaction parameters on selectivity.

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (where kH/kD > 1) is indicative of the cleavage of a bond to the isotope in the rate-limiting step. For instance, in the pyrolytic elimination of allylic esters, a significant deuterium (B1214612) isotope effect suggests that the carbon-hydrogen bond is broken during this critical phase of the reaction. mcmaster.ca Secondary KIEs can offer insights into changes in the steric or electronic environment of the molecule as it progresses from the ground state to the transition state. wikipedia.org

Determining the reaction order with respect to each reactant, catalyst, and other additives helps to construct the rate law for the reaction, further clarifying the composition of the transition state in the rate-determining step.

Table 1: Representative Kinetic Isotope Effect Data for a Hypothetical Reaction of an Allylic Ester (This data is illustrative and not from direct experiments on this compound.)

| Isotopic Substitution | Observed kH/kD | Potential Mechanistic Implication |

| Allylic C-H/C-D | 2.5 - 7.0 | Indicates C-H bond breaking in the rate-determining step, typical for elimination or C-H activation pathways. mcmaster.ca |

| α-carbon (sp³ to sp²) | ~1.15 | Suggests a change in hybridization at the α-carbon in the transition state. wikipedia.org |

| γ-carbon (sp² to sp³) | ~0.95 | An inverse KIE may suggest rehybridization at the γ-carbon in the transition state. |

The direct detection or indirect evidence of transient species provides a snapshot of the reaction as it progresses. In many transition-metal-catalyzed reactions involving allylic compounds, organometallic intermediates such as π-allyl palladium complexes are pivotal. nih.govacs.org These intermediates can often be characterized at low temperatures using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. In cases where intermediates are too short-lived for direct observation, trapping experiments can be employed. This involves introducing a reagent that rapidly and selectively reacts with the intermediate to form a stable, characterizable product.

The selectivity of a chemical transformation (i.e., its ability to favor one product over others) is often finely controlled by the interplay of the catalyst, its associated ligands, and the solvent system. rsc.orgresearchgate.net

Ligands: Ligands coordinate to the metal center of a catalyst and modulate its steric and electronic properties. In asymmetric catalysis, chiral ligands are employed to induce stereoselectivity, leading to the preferential formation of one enantiomer of a chiral product. nih.gov

Solvents: The solvent can exert a significant influence on reaction rates and selectivities by differentially stabilizing the reactants, intermediates, and transition states. rsc.orgresearchgate.net Factors such as solvent polarity, coordinating ability, and the capacity for hydrogen bonding can all play a role.

Table 2: Illustrative Data on the Effect of Ligands and Solvents on a Hypothetical Catalytic Allylic Reaction (This data is illustrative and not from direct experiments on this compound.)

| Ligand | Solvent | Regioselectivity (Linear vs. Branched) | Stereoselectivity (enantiomeric excess, % ee) |

| Triphenylphosphine | Toluene | 95:5 | Not applicable |

| (R)-BINAP | Dichloromethane | 10:90 | 92% |

| (S)-BINAP | Tetrahydrofuran | 12:88 | 90% |

Advanced Applications in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Synthon and Platform Molecule

The strategic placement of reactive sites within 2-Hydroxy-But-3-Enoic Acid Allyl Ester allows it to serve as a synthon for a variety of chemical transformations. The interplay between the hydroxyl group, the vinyl moiety, and the ester functionality can be exploited to introduce complexity and build diverse molecular skeletons.

A key transformation of vinylglycolate esters is a nih.govnih.gov-sigmatropic rearrangement, which repositions the functional groups to create valuable linear intermediates. The methyl ester analogue, methyl 2-hydroxybut-3-enoate, is known to rearrange to methyl (E)-4-hydroxybut-2-enoate. dtu.dk This rearranged γ-hydroxy-α,β-unsaturated ester is a potent precursor for various polyfunctionalized molecules.

By analogy, allyl 2-hydroxy-3-butenoate can be rearranged to its thermodynamic isomer, allyl (E)-4-hydroxybut-2-enoate. This intermediate is primed for subsequent functional group manipulations. For instance, selective oxidation of the primary alcohol can yield an aldehyde, which upon further oxidation would produce an unsaturated adipic acid derivative. Alternatively, other synthetic manipulations on this platform molecule could lead to structures like 6-oxohex-2-enoates, highlighting the compound's role as a flexible precursor to valuable linear systems.

| Starting Material | Key Transformation | Intermediate | Potential Product Class |

|---|---|---|---|

| This compound | nih.govnih.gov-Sigmatropic Rearrangement | Allyl (E)-4-hydroxybut-2-enoate | γ-Hydroxy-α,β-unsaturated esters |

| Allyl (E)-4-hydroxybut-2-enoate | Two-step Oxidation | Allyl 4-carboxybut-2-enoate | Unsaturated Adipic Acid Derivatives |

| Allyl (E)-4-hydroxybut-2-enoate | PCC or Dess-Martin Oxidation | Allyl 4-oxobut-2-enoate | 6-Oxohex-2-enoates (after chain extension) |

The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as distinct enantiomers. When used in its enantiomerically pure form, it becomes a powerful chiral building block for asymmetric synthesis. The secondary alcohol and the adjacent vinyl group constitute an allylic alcohol moiety, a privileged functional group for a wide range of stereoselective reactions. diva-portal.org

Enantioenriched allylic alcohols are cornerstone synthons for constructing complex natural products and pharmaceuticals. diva-portal.orgnih.gov The hydroxyl group can direct metal-catalyzed reactions like epoxidations to one face of the double bond, while the alkene is susceptible to transformations such as asymmetric dihydroxylation or aminohydroxylation. The ester group provides an additional handle for modification or for influencing the stereochemical outcome of nearby reactions. This makes chiral this compound a valuable precursor for creating molecules with multiple, well-defined stereocenters. nih.gov

Applications in Fine Chemical and Specialty Chemical Production

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules for the fine and specialty chemical sectors. Its chirality at the C2 position, if resolved, would further enhance its utility in asymmetric synthesis.

The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold. For example:

The hydroxyl group can be protected, and the allyl ester can be selectively cleaved to liberate the carboxylic acid for further reactions.

The vinyl group can participate in a range of reactions, including epoxidation, dihydroxylation, and metathesis, leading to a diverse array of derivatives.

The allyl group can be isomerized to a prop-1-enyl group, which can then be cleaved oxidatively to yield an aldehyde.

These potential transformations could lead to the synthesis of a variety of fine chemicals, including:

Chiral building blocks: After resolution of the racemic mixture, the enantiomerically pure compound can be used to synthesize complex chiral molecules, such as pharmaceutical intermediates.

Specialty monomers: Modifications of the basic structure could lead to monomers with specific properties, such as improved thermal stability or biodegradability, for use in high-performance polymers.

Cross-linking agents: The presence of two double bonds (vinyl and allyl) suggests potential use as a cross-linking agent in polymer chemistry, imparting specific mechanical properties to the final material.

| Functional Group | Potential Reaction | Resulting Structure | Application Area |

| Hydroxyl | Acylation | Ester | Flavor & Fragrance |

| Vinyl | Epoxidation | Epoxide | Pharmaceutical Intermediate |

| Allyl Ester | Hydrolysis | Carboxylic Acid | Building block for further synthesis |

| Vinyl & Allyl | Cross-Metathesis | Dienes | Specialty Polymers |

While the full potential of this compound is yet to be fully explored, its inherent functionality marks it as a compound of interest for the future development of novel synthetic methodologies and the production of valuable industrial, fine, and specialty chemicals.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. For 2-Hydroxy-But-3-Enoic Acid Allyl Ester, which possesses a stereogenic center at the carbon bearing the hydroxyl group, the development of novel catalytic systems for enhanced enantioselectivity and efficiency is a significant area of future research.

Current research in the asymmetric synthesis of related chiral allylic esters often employs transition metal catalysts, with palladium-based systems being particularly prominent. For instance, the enantioselective synthesis of branched allylic esters has been achieved from prochiral (Z)-2-alkene-1-ols through their trichloroacetimidate (B1259523) intermediates in the presence of a chiral palladium(II) catalyst. This method has demonstrated the potential to yield 3-acyloxy-1-alkenes in high enantiomeric purities. Another approach that holds promise is the palladium-catalyzed asymmetric allylation of disubstituted ketenes, which has been shown to produce α-allyl esters with good to excellent yields and moderate to good enantioselectivity.

Future endeavors will likely focus on the design and application of new, more efficient, and highly selective catalysts. This includes the exploration of catalysts based on other transition metals such as iridium, rhodium, and copper, which have shown utility in other asymmetric allylic alkylation reactions. Furthermore, the development of organocatalysts presents a metal-free alternative, potentially offering advantages in terms of cost, toxicity, and environmental impact. The goal is to develop catalytic systems that can provide access to either enantiomer of this compound with exceptional control over stereochemistry, high turnover numbers, and broad functional group tolerance under mild reaction conditions.

A summary of representative catalytic systems for the synthesis of chiral allylic esters is presented in the table below.

| Catalyst Type | Ligand/Motif | Substrate Class | Key Features |

| Palladium(II) | Chiral Oxazoline | (Z)-2-alkene-1-ols (via trichloroacetimidates) | High enantioselectivity for branched allylic esters. |

| Palladium(0) | BINAPHANE | Disubstituted ketenes | Good to excellent yields for α-allyl esters. |

| Iridium(I) | Phosphoramidites | Allylic carbonates | High branched-to-linear selectivity. |

| Organocatalyst | Chiral Squaramide | α-chloro glycinates | Metal-free, high enantioselectivity for α-allyl amino esters. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis (e.g., Biocatalysis, Solvent-Free Reactions)

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several sustainable approaches are being explored.

Biocatalysis offers a highly promising avenue for the green synthesis of chiral hydroxy acids and their esters. Enzymatic cascade processes have been successfully employed for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, which are structurally similar to the parent acid of the target ester. acs.org This suggests that a biocatalytic approach, potentially involving a one-pot reaction combining an aldol (B89426) condensation and a subsequent enzymatic reduction, could be developed for the stereoselective synthesis of 2-hydroxy-but-3-enoic acid. Subsequent enzymatic esterification with allyl alcohol, often catalyzed by lipases, could then yield the desired product. Immobilized lipases are particularly attractive as they can be easily recovered and reused, and many esterification reactions can be performed in solvent-free systems, further enhancing the green credentials of the process. acs.org

Solvent-free reactions are another key aspect of green chemistry. The synthesis of other allyl derivatives, such as allyl chitosan, has been successfully demonstrated under solvent-free conditions through reactive co-extrusion. acs.org For the synthesis of this compound, exploring solvent-free esterification conditions, perhaps with microwave or ultrasonic assistance to enhance reaction rates, could significantly reduce the environmental impact by eliminating the need for volatile organic solvents.

The use of ionic liquids as recyclable catalysts and reaction media is also a viable green strategy. Brønsted acidic ionic liquids have been shown to effectively catalyze the Fischer esterification of long-chain aliphatic acids under solvent-free conditions at room temperature. Current time information in Larimer County, US. Such systems could be adapted for the synthesis of the target allyl ester, offering the advantage of easy catalyst separation and reuse.

| Green Chemistry Approach | Key Advantages | Potential Application to this compound Synthesis |

| Biocatalysis (e.g., lipases) | High selectivity, mild reaction conditions, biodegradable catalysts. | Enantioselective synthesis of the parent acid and subsequent esterification. |

| Solvent-Free Synthesis | Reduced waste, simplified work-up, lower environmental impact. | Direct esterification of 2-hydroxy-but-3-enoic acid with allyl alcohol. |

| Ionic Liquids | Recyclable catalyst/solvent, potential for improved reaction rates. | Catalyzing the esterification reaction under mild, solvent-free conditions. |

Integration with Flow Chemistry and Automated Synthesis for Scalability and Control

For the industrial production of this compound, scalability and precise control over reaction parameters are crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard.

Automated synthesis platforms, often coupled with flow reactors, can further enhance the scalability and control of the synthesis. Automated systems can precisely control reagent addition, reaction time, temperature, and pressure, leading to improved reproducibility and product quality. Furthermore, the integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring and optimization of the reaction, facilitating a more rapid development of robust and scalable synthetic protocols.

The benefits of integrating flow chemistry and automation for the synthesis of specialty chemicals like this compound include:

Enhanced Safety: Smaller reaction volumes in flow reactors minimize the risks associated with exothermic reactions or the handling of hazardous reagents.

Improved Yield and Purity: Precise control over reaction parameters often leads to higher yields and fewer byproducts.

Rapid Optimization: Automated systems can quickly screen a wide range of reaction conditions to identify the optimal parameters.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or using a larger reactor, a concept known as "scaling out."

Expansion of Synthetic Utility in Material Science and Advanced Functional Molecules

The unique combination of functional groups in this compound—a hydroxyl group, a terminal alkene, and an ester linkage—makes it a highly attractive building block for the synthesis of advanced functional molecules and materials.

In material science , the allyl group can participate in a variety of polymerization reactions, including free radical polymerization, ring-opening metathesis polymerization (ROMP), and thiol-ene click chemistry. acs.orgacs.org This allows for the incorporation of the 2-hydroxy-but-3-enoate moiety into polymer backbones or as pendant groups. The presence of the hydroxyl group provides a site for further functionalization, enabling the creation of polymers with tailored properties such as hydrophilicity, biodegradability, and the ability to be cross-linked or conjugated with other molecules. For example, polymers bearing pendant allyl and hydroxyl groups can be synthesized and subsequently modified through orthogonal reactions to create multifunctional materials for applications in coatings, adhesives, and biomedical devices. Current time information in Larimer County, US.

The development of well-defined polymers with pendant alkene functionalities is an active area of research. acs.org this compound could serve as a valuable monomer in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, leading to the synthesis of polymers with controlled molecular weight and narrow dispersity. These well-defined polymers could find applications in areas such as drug delivery, where precise control over the polymer architecture is essential. acs.org

As a building block for advanced functional molecules , the ester can be elaborated through a variety of organic transformations. The alkene can undergo reactions such as epoxidation, dihydroxylation, or metathesis to introduce new functionalities. The hydroxyl group can be oxidized, acylated, or used as a directing group in stereoselective reactions. The ester can be hydrolyzed or transesterified. This rich chemistry allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals, agrochemicals, and fragrance industries.

| Application Area | Potential Role of this compound |

| Polymer Chemistry | Monomer for the synthesis of functional polymers with pendant hydroxyl and alkene groups. |

| Material Science | Precursor for cross-linked materials, hydrogels, and functional coatings. |

| Biomedical Applications | Building block for biodegradable polymers for drug delivery and tissue engineering scaffolds. acs.org |

| Organic Synthesis | Versatile intermediate for the synthesis of complex natural products and other bioactive molecules. |

Application of Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring and Kinetic Studies

To optimize the synthesis of this compound and to gain a deeper understanding of the reaction mechanisms, the application of advanced spectroscopic and analytical techniques for in-situ monitoring and kinetic studies is indispensable.

In-situ spectroscopy allows for the real-time tracking of reactant consumption and product formation without the need for sampling and offline analysis. Techniques such as mid-infrared (MIR) spectroscopy , often using an attenuated total reflectance (ATR) probe, and Raman spectroscopy are powerful tools for monitoring the progress of esterification reactions. nih.gov These techniques can provide valuable information about the reaction kinetics, the influence of catalysts, and the formation of any intermediates or byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for both structural elucidation and kinetic analysis. researchgate.net Time-resolved NMR experiments can be used to monitor the formation of the active ester and to quantitatively determine the reaction progress as a function of time. researchgate.net For the synthesis of this compound, ¹H NMR and ¹³C NMR would be crucial for confirming the structure of the product, while kinetic studies using NMR could provide insights into the reaction mechanism and help in optimizing reaction conditions.

Mass spectrometry (MS) , particularly when coupled with direct liquid sampling, can also be employed for the online monitoring of esterification reactions. nih.gov This technique can provide concentration profiles for all components in the reaction mixture, including reactants, products, and catalysts.

The data obtained from these advanced analytical techniques can be used to:

Determine the reaction order and rate constants.

Elucidate the reaction mechanism.

Identify the rate-determining step.

Optimize reaction parameters such as temperature, catalyst loading, and reagent concentration.

Develop robust kinetic models for process simulation and scale-up.

A summary of advanced analytical techniques and their applications is provided in the table below.

| Analytical Technique | Information Obtained | Application in the Synthesis of this compound |

| In-situ Mid-Infrared (MIR) Spectroscopy | Real-time concentration profiles of reactants and products. | Monitoring the esterification reaction to determine kinetics and endpoint. nih.gov |

| In-situ Raman Spectroscopy | Vibrational information for tracking functional group changes. | Complementary to MIR for in-situ reaction monitoring. |

| Time-Resolved NMR Spectroscopy | Detailed structural information and quantitative concentration data. | Kinetic analysis of the ester formation and mechanistic studies. researchgate.net |

| Online Mass Spectrometry (MS) | Molecular weight and concentration data for all species. | Monitoring reaction progress and identifying intermediates and byproducts. nih.gov |

Q & A

Q. Advanced

- Stereochemistry : Chiral HPLC or vibrational circular dichroism (VCD) resolves enantiomers. For allyl cinnamate, cis-trans isomerization is tracked via UV-Vis (λmax shift from 270 nm to 310 nm) .

- Stability : Accelerated UV degradation studies (λ = 254 nm) with LC-MS identify oxidation products (e.g., epoxides). NOESY NMR confirms spatial proximity between allyl and unsaturated groups .

What are the best practices for ensuring reproducibility in allyl ester synthesis when scaling from milligram to gram quantities?

Q. Basic

- Reaction Control : Dropwise addition of acid chlorides (0.5 mL/min) under mechanical stirring (500 rpm) prevents exothermic runaway .

- Purification : Fractional distillation (bp 80–120°C at 10 mmHg) or silica gel chromatography (hexane:ethyl acetate 4:1) removes impurities.

- Quality Metrics : Refractive index (n²⁰/D = 1.425–1.445) and acid value titration (<0.5 mg KOH/g) .

How do solvent polarity and proticity affect the esterification kinetics of allyl alcohol with hydroxy acids?

Q. Advanced

- Polar Aprotic Solvents : DMF accelerates esterification but risks allyl alcohol polymerization. THF (ε = 7.5) increases reaction rates by 30% vs. toluene (ε = 2.4) .

- Protic Solvents : Ethanol reduces yields via hydrolysis. Solvent-free enzymatic catalysis (Candida antarctica lipase B) achieves 90% conversion at 50°C .

- Activation Energy : Arrhenius plots from in situ IR spectroscopy show 60–80 kJ/mol in non-polar media .

What strategies mitigate toxicity risks during the handling and disposal of allyl esters in laboratory environments?

Q. Basic

- Exposure Control : Use fume hoods, nitrile gloves, and sealed systems to limit inhalation .

- Waste Disposal : Neutralize to pH 6–8 before incineration. Spills are absorbed with vermiculite and treated with 10% sodium bicarbonate.

- Air Monitoring : GC-MS ensures workplace concentrations remain below OSHA’s PEL (2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.